molecular formula C2HCl3F2 B1208845 1,2-Difluoro-1,1,2-trichloroethane CAS No. 354-15-4

1,2-Difluoro-1,1,2-trichloroethane

Cat. No.: B1208845
CAS No.: 354-15-4
M. Wt: 169.38 g/mol
InChI Key: BQNSLJQRJAJITR-UHFFFAOYSA-N
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Description

1,2-Difluoro-1,1,2-trichloroethane is an organic compound with the molecular formula C2HCl3F2. It is also known by other names such as Frigen 122, Freon 122, and HCFC 122 . This compound is a colorless liquid commonly used as a solvent and in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-1,1,2-trichloroethane can be synthesized through the vapor-phase catalytic fluorination of 1,1,2-trichloroethane or cis-1,2-dichloroethylene and trans-1,2-dichloroethene using a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures between 200-300°C and pressures of 0.1-0.8 MPa, with a contact time of 15-80 seconds .

Industrial Production Methods

The industrial production of this compound involves the use of chrome-based catalysts, which provide high transformation rates and selectivity. The process includes steps such as direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-1,1,2-trichloroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different fluorinated and chlorinated hydrocarbons.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various fluorinated and chlorinated ethanes.

    Reduction Products: Reduction can yield compounds such as 1,1-difluoroethane and 1,2-difluoroethane.

Scientific Research Applications

1,2-Difluoro-1,1,2-trichloroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-1,1,2-trichloroethane involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical assays, it can interact with specific enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-1,1,2-trichloroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical and physical properties. Its high selectivity and transformation rates in industrial processes make it valuable for large-scale production .

Properties

IUPAC Name

1,1,2-trichloro-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNSLJQRJAJITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861888
Record name 1,1,2-Trichloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-15-4
Record name 1,1,2-Trichloro-1,2-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Khladon 122a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIFLUOROTRICHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoro-1,1,2-trichloroethane
Reactant of Route 2
1,2-Difluoro-1,1,2-trichloroethane
Customer
Q & A

Q1: What are the key thermodynamic properties of 1,2-difluoro-1,1,2-trichloroethane as determined by the research?

A1: The research primarily focused on characterizing the heat capacity of this compound across a range of temperatures. The study revealed crucial thermodynamic parameters, including:

  • Thermodynamic functions: The study determined key thermodynamic functions at a standard temperature of 298.15 K. These functions provide insights into the energy changes associated with the compound's physical transformations and its capacity to do work. Specifically, the researchers calculated:
    • { S m °( T )− S m °(0)} []

Q2: How was the heat capacity of this compound measured in the study?

A2: The researchers employed a highly accurate adiabatic calorimeter to meticulously measure the heat capacity of this compound []. This method involves carefully controlling and measuring the heat flow into and out of a sample while minimizing any heat exchange with the surrounding environment. By precisely monitoring the temperature changes in response to controlled heat input, the researchers could accurately determine the heat capacity of the compound across different temperatures. This data is essential for understanding the compound's behavior under various conditions and its potential applications.

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